molecular formula C16H19N3O B2746125 3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile CAS No. 303985-91-3

3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile

Cat. No. B2746125
CAS RN: 303985-91-3
M. Wt: 269.348
InChI Key: CVDKKMWMCFKDCS-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile (DMDO-AAPN) is an organic compound that has been studied for its potential applications in scientific research. It is a type of nitrile, which is a chemical compound containing a nitrile group, and has a variety of uses in the laboratory. DMDO-AAPN is known for its ability to act as a reagent in various chemical reactions, and has been used in a number of research studies for its potential applications in drug development and other areas of scientific research.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The Z and E isomers of a structurally similar compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, were explored to understand their crystal structures and secondary intermolecular interactions. These studies, conducted through X-ray diffraction and density functional theory (DFT), highlight the importance of molecular geometry in determining stability and interactions at the atomic level, providing insights into how such compounds can be engineered for specific applications (Tammisetti et al., 2018).

Mesomorphic and Antibacterial Properties

Research on chalconyl-ester-based nonisomeric series, including compounds with structural similarities to "3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile," reveals their mesomorphic behavior and antibacterial as well as antifungal activities. Such studies demonstrate the potential of these compounds in the development of new materials with specific thermal and biological properties (Sharma & Patel, 2017).

Fluorescence Enhancement

The modification of acrylonitrile derivatives with dimethylaminophenyl groups has been shown to significantly improve their fluorescence properties. This effect is attributed to changes in molecular packing and the planarity of the compounds, which are crucial for applications in optoelectronics and fluorescent materials (Percino et al., 2013).

Synthetic Utility in Heterocyclic Chemistry

The compound and its derivatives have been utilized as key intermediates in the synthesis of various heterocyclic compounds. These synthetic approaches highlight the compound's utility in creating complex molecular structures, which are important in drug discovery and materials science (Bourhis & Vercauteren, 1994).

Nonlinear Optical Properties

Studies on symmetrically substituted phenylenevinylene systems related to "3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile" demonstrate the impact of electron-withdrawing groups on nonlinear optical properties. Such research is foundational for the development of materials for photonic applications (Kim et al., 2017).

properties

IUPAC Name

(Z)-3-(dimethylamino)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-16(2)11-19(15(16)20)14-7-5-12(6-8-14)13(9-17)10-18(3)4/h5-8,10H,11H2,1-4H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDKKMWMCFKDCS-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=CN(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)/C(=C/N(C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile

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